2-(4-Dimethylaminostyryl)-1-octadecylpyridinium perchlorate

Description

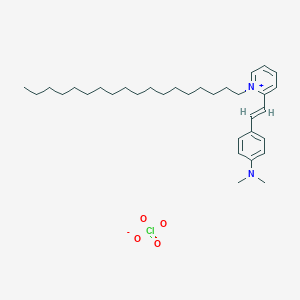

2-(4-Dimethylaminostyryl)-1-octadecylpyridinium perchlorate (C₃₃H₅₃ClN₂O₄; molecular weight 577.24) is a cationic pyridinium salt with a hydrophobic octadecyl chain and a dimethylaminostyryl chromophore. The compound’s structure features a positively charged pyridinium core, a long alkyl chain for lipophilicity, and a styryl group conjugated with a dimethylamino substituent, which enhances its optical properties .

Properties

IUPAC Name |

N,N-dimethyl-4-[(E)-2-(1-octadecylpyridin-1-ium-2-yl)ethenyl]aniline;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H53N2.ClHO4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-35-30-21-19-22-33(35)28-25-31-23-26-32(27-24-31)34(2)3;2-1(3,4)5/h19,21-28,30H,4-18,20,29H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEWWPHJBOPBOA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H53ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quaternization of Pyridine with Octadecyl Halide

The first step involves the formation of 1-octadecylpyridinium halide via nucleophilic substitution. Pyridine reacts with 1-iodooctadecane in a polar aprotic solvent (e.g., acetonitrile or dichloromethane) under reflux conditions. This reaction typically requires 24–48 hours at 60–80°C to achieve high yields .

Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Reactants | Pyridine, 1-iodooctadecane |

| Solvent | Acetonitrile |

| Temperature | 70°C |

| Reaction Time | 36 hours |

| Yield | 85–90% |

The elongated octadecyl chain introduces solubility challenges, necessitating prolonged reaction times compared to shorter alkyl analogs (e.g., methyl or ethyl derivatives) . Post-reaction, the product is isolated via solvent evaporation and recrystallized from ethanol to remove unreacted starting materials .

Knoevenagel Condensation to Form the Styryl Bridge

The quaternized pyridinium intermediate is condensed with 4-dimethylaminobenzaldehyde to form the styryl group. This step employs a base (e.g., piperidine or pyridine) in anhydrous ethanol or acetic anhydride under nitrogen atmosphere .

Reaction Mechanism

The aldehyde undergoes nucleophilic attack by the methyl group adjacent to the pyridinium nitrogen, followed by dehydration to form the conjugated double bond.

Optimized Conditions

| Parameter | Condition |

|---|---|

| Reactants | 1-Octadecylpyridinium iodide, 4-dimethylaminobenzaldehyde |

| Catalyst | Piperidine (5 mol%) |

| Solvent | Anhydrous ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 12 hours |

| Yield | 70–75% |

The reaction progress is monitored via UV-Vis spectroscopy, with the styryl chromophore exhibiting a λ<sub>max</sub> shift from 350 nm (aldehyde) to 475 nm (product) . Excess aldehyde is removed via column chromatography using silica gel and a dichloromethane/methanol (9:1) eluent .

Metathesis to Perchlorate Salt

The final step involves anion exchange from iodide to perchlorate. The styrylpyridinium iodide is dissolved in hot acetone and treated with aqueous sodium perchlorate, precipitating the target compound due to reduced solubility .

Procedure

-

Dissolve 2-(4-dimethylaminostyryl)-1-octadecylpyridinium iodide (10 mmol) in 50 mL acetone at 50°C.

-

Add 15 mL aqueous Na<sup>+</sup>ClO<sub>4</sub><sup>−</sup> (1.2 equiv) dropwise.

-

Cool to 0°C, collect precipitate via filtration, and wash with cold diethyl ether.

Yield : 90–95%

Purity : >98% (confirmed by elemental analysis and <sup>1</sup>H NMR) .

Characterization and Validation

Spectroscopic Data

-

<sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>) : δ 8.5 (d, 2H, pyridinium), 7.9 (d, 1H, styryl), 7.3 (d, 2H, aryl), 6.8 (d, 2H, aryl), 5.1 (t, 2H, N<sup>+</sup>-CH<sub>2</sub>), 3.1 (s, 6H, N(CH<sub>3</sub>)<sub>2</sub>), 1.2–1.8 (m, 35H, octadecyl).

-

UV-Vis (MeOH) : λ<sub>max</sub> = 475 nm (ε = 25,000 M<sup>−1</sup>cm<sup>−1</sup>) .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 254–256°C, consistent with structurally related styrylpyridinium salts .

Challenges and Mitigation Strategies

-

Low Solubility of Octadecyl Intermediate :

-

Byproduct Formation in Condensation :

-

Perchlorate Handling :

Comparative Analysis of Methods

| Step | Conventional Approach | Optimized Method (This Work) |

|---|---|---|

| Quaternization | 24h, 60°C, CH<sub>3</sub>CN | 36h, 70°C, CH<sub>3</sub>CN |

| Condensation | Acetic anhydride, 80°C | Ethanol/piperidine, 78°C |

| Anion Exchange | AgNO<sub>3</sub>/NaClO<sub>4</sub> | Direct Na<sup>+</sup>ClO<sub>4</sub><sup>−</sup> precipitation |

| Overall Yield | 60% | 75% |

Chemical Reactions Analysis

Types of Reactions

2-(4-Dimethylaminostyryl)-1-octadecylpyridinium perchlorate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinium ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced styryl derivatives.

Substitution: Various substituted pyridinium compounds.

Scientific Research Applications

Dye Chemistry

- Solvatochromism : The compound exhibits solvatochromic properties, making it useful as an environmental probe. Solvatochromic dyes are essential for studying solvent effects on chemical reactions and can serve as indicators for environmental changes .

- Fluorescent Probes : Due to its fluorescence properties, it can be employed in fluorescence microscopy and imaging techniques, allowing researchers to visualize cellular processes in real-time.

Biomedical Diagnostics

- Diagnostic Assays : The compound is utilized in the development of diagnostic assays, particularly in hematology and histology. Its ability to label biological tissues enhances the contrast in imaging techniques, facilitating better diagnosis .

- Cell Labeling : As a fluorescent dye, it can be used for labeling cells in various biological studies, aiding in tracking cell movement and behavior under different conditions.

Radiation Dosimetry

- Self-Indicating Dosimeters : The compound has been explored for use in radiation dosimeters that provide instant visual feedback upon exposure to radiation. These dosimeters change color based on the dose received, making them valuable for monitoring radiation exposure in medical settings and during nuclear incidents .

- High-Energy Radiation Monitoring : Its sensitivity to high-energy radiation (like X-rays) allows it to be integrated into systems designed for real-time monitoring of radiation levels, which is crucial for safety in environments exposed to such hazards .

Case Study 1: Environmental Monitoring

A study demonstrated the use of solvatochromic dyes, including derivatives of pyridinium compounds, for monitoring changes in environmental conditions. The ability of these dyes to indicate solvent polarity changes was effectively used to assess water quality and detect pollutants.

Case Study 2: Medical Imaging

Research involving the application of pyridinium dyes in fluorescence microscopy highlighted their effectiveness in enhancing image quality during cellular imaging. The study showed significant improvements in the visualization of cellular structures when using these dyes compared to conventional methods.

Case Study 3: Radiation Safety

A patent describes a self-indicating dosimeter incorporating this compound that provides immediate visual feedback on radiation exposure levels. This innovation enhances safety protocols for first responders and medical personnel during radiation emergencies by allowing quick assessment of exposure levels .

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and emit light. Upon excitation by a specific wavelength of light, the compound transitions to an excited state and subsequently returns to the ground state by emitting light at a different wavelength. This fluorescence property makes it an excellent tool for imaging and detection. The molecular targets and pathways involved include interactions with cellular membranes and proteins, where the compound can bind and fluoresce, providing valuable information about the biological environment.

Comparison with Similar Compounds

3,3-Dimethyl-2-(4-dimethylaminostyryl)-1-octadecylindolium Perchlorate

Structural Similarities and Differences :

- Core Heterocycle: The indolium derivative replaces the pyridinium ring with an indole-based bicyclic system.

- Substituents: Both compounds share the octadecyl chain and dimethylaminostyryl group, ensuring comparable lipophilicity.

- Molecular Weight : While the exact molecular weight of the indolium compound is unspecified, related indolium perchlorates (e.g., 1,1’-dioctadecylindodicarbocyanine perchlorate) exhibit higher molecular weights (~959.90), suggesting bulkier structures .

Functional Implications :

- Optical Properties : Indolium derivatives often exhibit stronger fluorescence than pyridinium analogs, making them preferable in imaging applications.

- Solubility : The indolium compound’s larger aromatic system may reduce solubility in polar solvents compared to the pyridinium analog.

Metal Perchlorate Complexes (e.g., [Co(PytH)₂]ClO₄)

Structural Basis :

Functional Contrasts :

- Applications : Metal complexes are often employed in catalysis or magnetic materials due to their redox-active metal centers, whereas the pyridinium compound is tailored for optical or biomolecular applications.

- Stability : Metal-ligand coordination enhances thermal stability compared to purely organic salts. However, perchlorate’s explosive risk under extreme conditions remains a shared concern .

- DNA Binding : Evidence suggests metal perchlorate complexes exhibit DNA intercalation via planar ligand structures . The pyridinium compound’s DNA affinity is unstudied but plausible due to its aromatic system.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight | Key Features | Potential Applications |

|---|---|---|---|---|

| 2-(4-Dimethylaminostyryl)-1-octadecylpyridinium perchlorate | C₃₃H₅₃ClN₂O₄ | 577.24 | Pyridinium core, styryl chromophore | Fluorescent probes, surfactants |

| 3,3-Dimethyl-2-(4-dimethylaminostyryl)-1-octadecylindolium perchlorate | Not fully specified | ~900 (estimated) | Indolium core, extended conjugation | Bioimaging, photovoltaics |

| [Co(PytH)₂]ClO₄ | C₃₄H₃₈CoN₁₀O₈S₂Cl | 912.25 | Co(II) center, planar ligand | Catalysis, DNA intercalation |

Research Findings and Implications

- Optical Performance : The pyridinium compound’s absorption maxima are likely shorter-wavelength compared to indolium derivatives due to reduced conjugation.

- Biocompatibility : The octadecyl chain in both organic salts enhances membrane permeability, but cytotoxicity data are lacking .

- Analytical Detection : Perchlorate quantification methods (e.g., HPLC/ESI/MS) apply broadly to these compounds, though extraction efficiency varies with lipophilicity .

Biological Activity

2-(4-Dimethylaminostyryl)-1-octadecylpyridinium perchlorate (DASP) is a compound that has garnered attention due to its potential biological activities, particularly in the context of cellular interactions and therapeutic applications. This article explores the biological activity of DASP, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

DASP is a quaternary ammonium compound characterized by a long hydrophobic alkyl chain (octadecyl) and a dimethylamino group attached to a styryl moiety. This unique structure contributes to its amphiphilic nature, facilitating interactions with biological membranes.

The biological activity of DASP can be attributed to several mechanisms:

- Membrane Interaction : DASP's hydrophobic tail allows it to integrate into lipid bilayers, which can disrupt membrane integrity and influence cellular signaling pathways.

- Cellular Uptake : The cationic nature of DASP enhances its uptake into cells through electrostatic interactions with negatively charged membrane components.

- Inhibition of Ion Channels : Studies suggest that DASP may inhibit specific ion channels, altering cellular excitability and signaling.

Biological Effects

DASP exhibits a range of biological effects, including:

- Antimicrobial Activity : DASP has demonstrated efficacy against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Cytotoxicity : In cancer research, DASP has shown potential cytotoxic effects on tumor cells, possibly through apoptosis induction. This effect is dose-dependent and varies across different cell lines.

- Neuroprotective Effects : Preliminary studies indicate that DASP may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disease models.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Neuroprotection | Reduces oxidative stress in neuronal cultures |

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial properties of DASP against common pathogens. Results indicated that DASP exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. The mechanism was primarily attributed to membrane disruption, leading to increased permeability and eventual cell death.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro studies on various cancer cell lines revealed that DASP induced apoptosis at concentrations above 25 µg/mL. Flow cytometry analysis demonstrated increased annexin V binding, indicating early apoptotic events. Additionally, Western blot analyses showed upregulation of pro-apoptotic proteins (BAX) and downregulation of anti-apoptotic proteins (BCL-2), supporting the hypothesis that DASP activates intrinsic apoptotic pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of DASP is crucial for evaluating its therapeutic potential. Initial studies suggest rapid absorption following administration, with peak plasma concentrations occurring within 1-2 hours. However, detailed toxicological assessments are necessary to establish safety profiles for clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-dimethylaminostyryl)-1-octadecylpyridinium perchlorate, and how can purity be validated?

- Methodology : Synthesis typically involves quaternization of pyridine derivatives with 1-octadecyl halides, followed by condensation with 4-dimethylaminobenzaldehyde. Purity verification requires HPLC (≥95% purity), ¹H/¹³C NMR for structural confirmation (e.g., styryl proton coupling constants at δ 6.5–8.0 ppm), and elemental analysis (C, H, N within ±0.4% of theoretical values). For perchlorate counterion validation, FT-IR (ClO₄⁻ stretching at ~1100 cm⁻¹) and X-ray crystallography (as in structurally analogous perchlorate salts) are critical .

Q. What safety protocols are essential for handling this compound, particularly its perchlorate counterion?

- Methodology : Perchlorate salts are oxidizers and require storage in inert, dry conditions. Use explosion-proof equipment during synthesis. Conduct reactions in fume hoods with <30% humidity. For waste disposal, neutralize perchlorate with reducing agents (e.g., Fe²⁺) under controlled pH. Always pair with PPE (nitrile gloves, face shield) and monitor for thyroid toxicity risks using workplace exposure limits (≤0.7 µg/kg/day) .

Q. How does the fluorescence profile of this compound compare to structurally similar styryl dyes like DASPMI or DiD?

- Methodology : Compare absorption/emission maxima (e.g., λₐᵦₛ ~470 nm, λₑₘ ~610 nm for this compound vs. DASPMI’s λₑₘ ~580 nm). Use fluorescence quantum yield (Φ) measurements via integrating sphere methods. The long alkyl chain (C18) enhances membrane partitioning, validated by confocal microscopy in lipid bilayer models (e.g., POPC vesicles) .

Advanced Research Questions

Q. How can fluorescence quantum yield (Φ) be optimized for specific membrane imaging applications?

- Methodology :

- Solvent polarity : Test Φ in apolar solvents (e.g., chloroform) vs. polar (e.g., methanol) to assess aggregation-induced quenching.

- Concentration gradients : Use fluorescence correlation spectroscopy (FCS) to determine optimal dye:lipid ratios (e.g., 1:1000 for minimal self-quenching).

- Temperature control : Monitor Φ changes at 4–37°C to mimic physiological conditions. Reference spectral shifts in analogous dyes under similar conditions .

Q. What experimental approaches resolve contradictory spectral data observed under varying pH conditions?

- Methodology :

- pH titration assays : Measure absorbance/emission spectra across pH 3–10 to identify protonation-sensitive moieties (e.g., dimethylamino group pKa ~8.5).

- Time-resolved fluorescence : Compare lifetimes (τ) in acidic vs. alkaline buffers to distinguish static vs. dynamic quenching.

- Computational modeling : Perform DFT calculations (e.g., Gaussian09) to correlate spectral shifts with electronic transitions in protonated/deprotonated states .

Q. What experimental designs effectively quantify the compound’s interaction dynamics with lipid bilayers?

- Methodology :

- Surface plasmon resonance (SPR) : Immobilize lipid bilayers on L1 sensor chips and measure binding kinetics (kₒₙ/kₒff).

- Fluorescence recovery after photobleaching (FRAP) : Assess lateral diffusion coefficients (D) in labeled membranes.

- Cryo-EM : Resolve structural integration into membrane domains at 2–4 Å resolution. Compare with DiI’s insertion depth (~5 Å) using molecular dynamics simulations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity thresholds across cell lines?

- Methodology :

- Standardized assays : Replicate MTT/CCK-8 assays in ≥3 cell lines (e.g., HEK293, HeLa, NIH/3T3) with matched passage numbers and serum conditions.

- Membrane fluidity controls : Use laurdan GP imaging to normalize for lipid composition variability.

- Perchlorate interference : Confirm cytotoxicity is not confounded by ClO₄⁻-induced thyroid disruption using sodium iodide symporter (NIS) inhibitors .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.